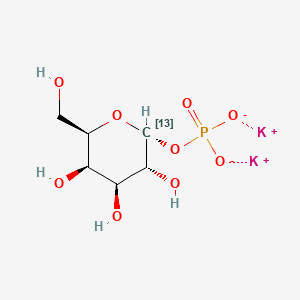
Galactose 1-phosphate-13C (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galactose 1-phosphate-13C (potassium) is a compound where the carbon-13 isotope is incorporated into the galactose 1-phosphate molecule, which is then stabilized with potassium. This compound is an intermediate in the metabolism of galactose and is crucial for various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galactose 1-phosphate-13C (potassium) typically involves the incorporation of the carbon-13 isotope into the galactose molecule. This can be achieved through enzymatic methods, such as using lactose phosphorylase enzymes to convert lactose into galactose 1-phosphate . The reaction conditions often include the use of permeabilized Escherichia coli cells to facilitate the diffusion of substrates and products across the cell membrane .
Industrial Production Methods
Industrial production of galactose 1-phosphate-13C (potassium) may involve large-scale enzymatic processes. These processes utilize lactose phosphorylase enzymes to convert lactose into galactose 1-phosphate, followed by purification steps such as anion-exchange chromatography and ethanol precipitation to obtain highly pure galactose 1-phosphate .
Chemical Reactions Analysis
Types of Reactions
Galactose 1-phosphate-13C (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other forms.
Substitution: Substitution reactions can replace certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of galactose 1-phosphate, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Galactose 1-phosphate-13C (potassium) has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of galactose 1-phosphate-13C (potassium) involves its role as an intermediate in the galactose metabolism pathway. It is converted into glucose 1-phosphate through the action of the enzyme galactose-1-phosphate uridylyltransferase . This conversion is crucial for the proper utilization of galactose in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glucose 1-phosphate: Another important intermediate in carbohydrate metabolism.
Fructose 1-phosphate: Involved in the metabolism of fructose.
Mannose 1-phosphate: Plays a role in the metabolism of mannose.
Uniqueness
Galactose 1-phosphate-13C (potassium) is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracking and quantification in metabolic studies. This isotopic labeling makes it a valuable tool in research applications where understanding the metabolic fate of galactose is essential .
Properties
Molecular Formula |
C6H11K2O9P |
|---|---|
Molecular Weight |
337.31 g/mol |
IUPAC Name |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i6+1;; |
InChI Key |
KCIDZIIHRGYJAE-HLZBLTOGSA-L |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


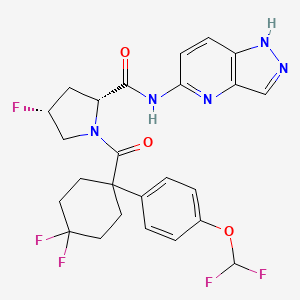
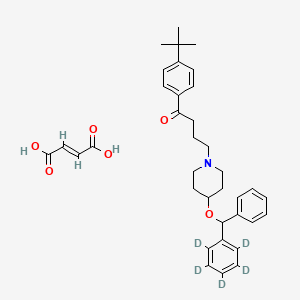

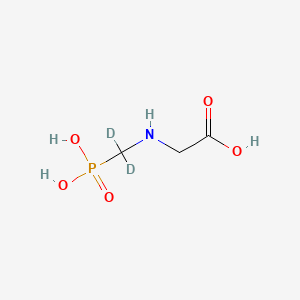

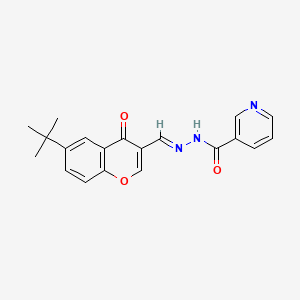
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
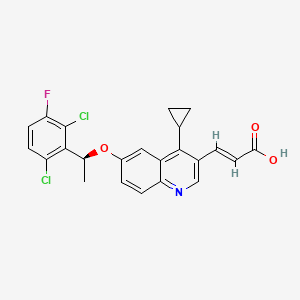
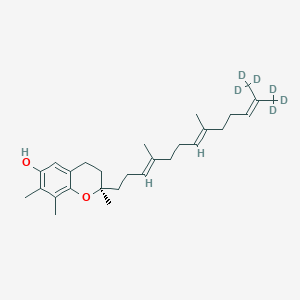

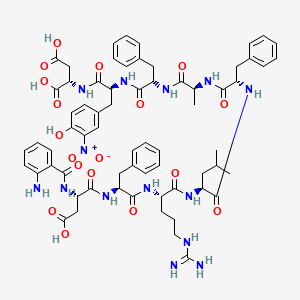
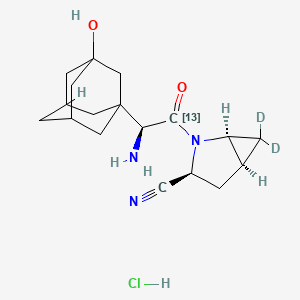

![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)
